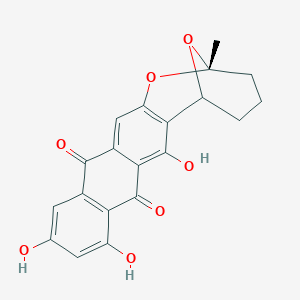
8-chloro-4-(3-chloro-4-fluoroanilino)-6-(1H-imidazol-5-ylmethylamino)-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cyanoquinoline 11 is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. Cyanoquinoline 11, specifically, is characterized by the presence of a cyano group (-CN) attached to the quinoline ring, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyanoquinoline derivatives, including cyanoquinoline 11, can be achieved through various methods. One common method involves the Vilsmeier-Haack reaction, where p-substituted aniline is reacted with cyano ethylacetate and malononitrile in the presence of a catalyst . Another method involves the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .
Industrial Production Methods: Industrial production of cyanoquinoline derivatives often involves large-scale reactions using readily available laboratory reagents. The Vilsmeier-Haack reaction is particularly favored due to its simplicity and efficiency . The reaction conditions typically involve the use of phosphoryl chloride and dimethylformamide at controlled temperatures.
化学反応の分析
Types of Reactions: Cyanoquinoline 11 undergoes various chemical reactions, including:
Oxidation: Cyanoquinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert cyanoquinoline to aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Cyanoquinoline 11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the synthesis of fungicides, virucides, and biocides.
作用機序
The mechanism of action of cyanoquinoline 11 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . This binding inhibits the receptor’s activity, leading to reduced cell proliferation and tumor growth. Additionally, cyanoquinoline 11 can interact with ABC transporters, affecting drug resistance mechanisms in cancer cells .
類似化合物との比較
Cyanoquinoline 11 can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Cinnoline: A bicyclic heterocycle with two nitrogen atoms.
Uniqueness: Cyanoquinoline 11 is unique due to the presence of the cyano group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Similar Compounds:
- Quinoline N-oxides
- Aminoquinoline derivatives
- Substituted quinoline derivatives
特性
分子式 |
C20H13Cl2FN6 |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-(1H-imidazol-5-ylmethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H13Cl2FN6/c21-16-4-12(1-2-18(16)23)29-19-11(6-24)7-27-20-15(19)3-13(5-17(20)22)26-9-14-8-25-10-28-14/h1-5,7-8,10,26H,9H2,(H,25,28)(H,27,29) |
InChIキー |
ONXROKMQGCSOMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)NCC4=CN=CN4)Cl)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




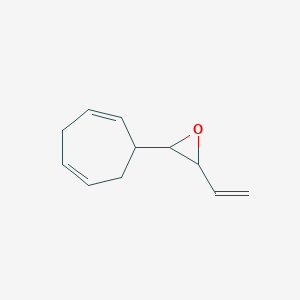
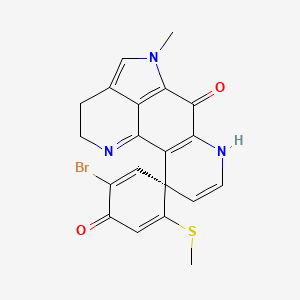
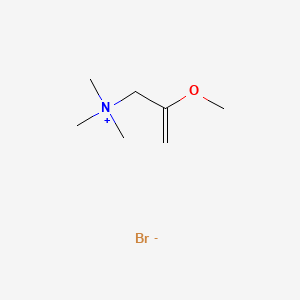
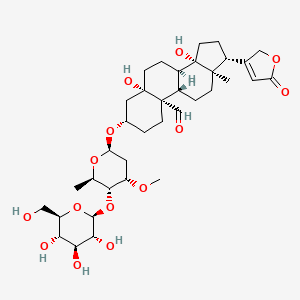
![1-S-[(1Z)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257724.png)

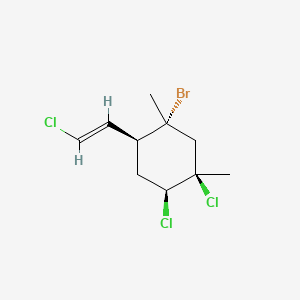
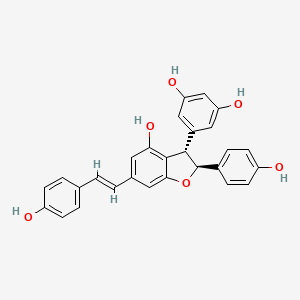
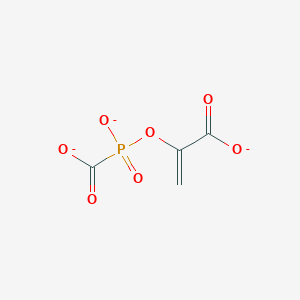

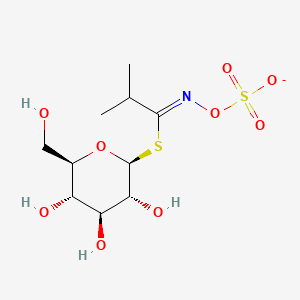
![N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1257738.png)
